
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide, also known as CTAA, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTAA is a thiazole-containing compound that has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to have potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Mecanismo De Acción
The mechanism of action of 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of matrix metalloproteinases. In vivo studies have shown that this compound can reduce inflammation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various studies and has the potential to be developed into a drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide. One of the future directions is to explore the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another future direction is to develop more efficient methods for synthesizing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. This compound has potential therapeutic applications as an anti-inflammatory and anti-cancer agent. The synthesis of this compound has been reported using various methods, and its mechanism of action is not fully understood. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on this compound, including exploring its potential as a therapeutic agent for other diseases and developing more efficient methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide has been reported in various studies. One of the most common methods for synthesizing this compound is by reacting 2-aminothiazole with cyclohexyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain this compound. Other methods, such as the use of N-cyclohexylthiourea and thioacetic acid, have also been reported.
Propiedades
IUPAC Name |
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c14-10(13-11-12-6-7-15-11)8-16-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPOFFNYARYKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)



![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
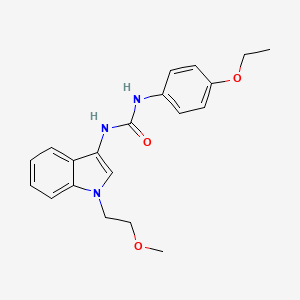
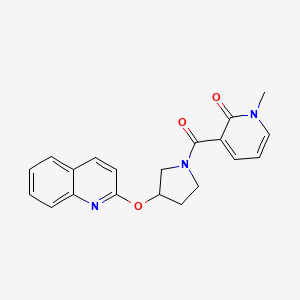
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
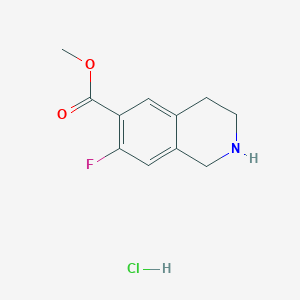
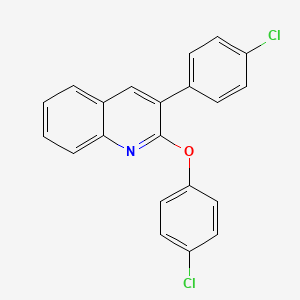

![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)
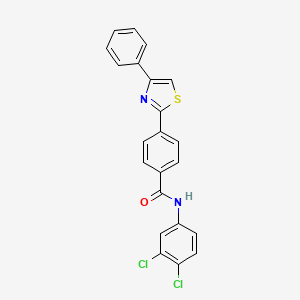
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)